5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Overview
Description
5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 858206-60-7 . It has a molecular weight of 191.19 . The IUPAC name for this compound is 5-methyl-5-(2-pyridinyl)-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-9(6-4-2-3-5-10-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14) .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 171-172 .Scientific Research Applications
Molecular Design and Synthesis
Researchers have designed and synthesized a series of compounds related to 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione to explore their hypoglycemic activity, highlighting the compound's potential in diabetes treatment. These compounds were evaluated for their effects on insulin-induced adipocyte differentiation and hypoglycemic activity, demonstrating significant biological activities that could lead to clinical applications (Oguchi et al., 2000).
Photophysical Behavior
A study on the photophysical behavior of unsymmetrical organoboron complexes containing 5-(Pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties revealed that these compounds exhibit strong fluorescence. This makes them potentially useful in bioorthogonal chemistry for imaging and diagnostic purposes due to their high quantum yield and water solubility, which are critical parameters for biological applications (Garre et al., 2019).
Structural and Chemical Analysis
The structural and chemical properties of this compound derivatives have been thoroughly investigated. For example, the crystal structure of 3-Amino-5-methyl-5-(4-pyridyl)hydantoin was determined, providing insights into its three-dimensional hydrogen-bonded network, which is essential for understanding the compound's interaction with biological molecules (Varbanov et al., 2009). Similarly, the synthesis, spectral, and combinatorial analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione compared experimental findings with DFT calculations to explore the compound's molecular geometry and electronic spectrum, enhancing our understanding of its chemical behavior (Prasad et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione are the enzymes TNKS-1 and TNKS-2 . These enzymes play a crucial role in various oncogenic pathways .
Mode of Action
This compound: interacts with its targets, TNKS-1 and TNKS-2, through a dual inhibitory mechanism . This interaction is driven by peculiar, conserved residues .
Biochemical Pathways
The action of This compound affects several biochemical pathways. These include telomeric sustentation, the hippo-signaling pathway, supervision of cell division, the uptake of glucose, and the Wnt/β-catenin pathway .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily its potency against TNKS at the nanomolar level . It has also been reported to have an IC50 of approximately 1 µM in cell-based assays .
Properties
IUPAC Name |
5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(6-4-2-3-5-10-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMXCMLOKKXNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243665 | |
Record name | 5-Methyl-5-(2-pyridinyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858206-60-7 | |
Record name | 5-Methyl-5-(2-pyridinyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858206-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-(2-pyridinyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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